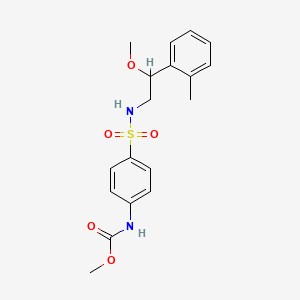

甲基(4-(N-(2-甲氧基-2-(邻甲苯基)乙基)磺酰胺基)苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate" is a chemically synthesized molecule that appears to be related to the field of medicinal chemistry and drug development. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and the general context of carbamate and sulfamate chemistry, which is relevant to the understanding of the target compound.

Synthesis Analysis

The synthesis of related sulfamates has been described, where phenolic O-sulfamates are protected using 2,4-dimethoxybenzyl groups to enhance their stability against various conditions such as oxidation, reduction, and nucleophilic attacks . This strategy allows for a more flexible approach in the multi-step synthesis of phenolic O-sulfamates, which could be analogous to the synthesis of the target compound.

Molecular Structure Analysis

Although the exact molecular structure of "methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate" is not provided, the structure of similar compounds has been determined using X-ray diffraction . These studies reveal the presence of hydrogen bonds forming one-dimensional zigzag molecular chains and three-dimensional networks, which could also be a feature in the target compound, contributing to its stability and potential biological activity.

Chemical Reactions Analysis

The papers describe various chemical reactions involving carbamate compounds. For instance, the oxidation of methyl (4-acetylphenyl)carbamate leads to the formation of methyl [4-(oxoacetyl)phenyl]carbamate, which can further react with different reagents to yield a variety of products . Similarly, the target compound may undergo specific chemical transformations that could be useful in synthesizing new derivatives with potential medicinal properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not directly discussed in the provided papers. However, the stability of related N-protected sulfamates under different conditions suggests that the target compound may also exhibit stability, which is crucial for its potential use in medicinal chemistry . The reactivity of similar carbamate compounds with various reagents indicates that the target compound might also have diverse reactivity, which could be exploited in drug development .

科学研究应用

合成和化学转化

合成途径:研究探索了各种氨基甲酸酯衍生物的合成,包括用于创建手性异构体和涉及锂化的反应的方法。例如,手性异构体乙基氨基甲酸酯衍生物的合成表明,S-和R-异构体表现出不同的生物活性,突出了立体化学在药物化学应用中的重要性 (C. Temple 和 G. Rener,1992 年)。类似地,定向锂化工艺已被用于对 N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲和叔丁基[2-(4-甲氧基苯基)乙基]氨基甲酸酯进行双重锂化,得到高产率的取代产物 (Keith Smith、G. El‐Hiti 和 M. Alshammari,2013 年)。

修饰和转化:对氨基甲酸酯(包括甲基氨基甲酸酯杀虫剂)的生物和非生物修饰的研究提供了对它们的加水分解、氧化、脱烷基和共轭途径的见解,形成了各种代谢物和衍生物 (Knaak Jb,1971 年)。这些发现对于了解这些化合物的环境归宿和生物活性至关重要。

潜在药物化学应用

抗菌活性:探索用于抗菌应用的氨基甲酸酯衍生物导致合成了具有显着抗菌特性的化合物。该研究强调了氨基甲酸酯衍生物作为开发新型抗菌剂的支架的潜力 (Bhimagouda S. Patil 等人,2010 年)。

药物递送系统:甲氧基聚(乙二醇)可通过苄基氨基甲酸酯键可逆地附着到含氨基的底物,表明氨基甲酸酯在创建可分离的聚(乙二醇)偶联物用于药物递送应用中的潜力。这种方法能够合成可以整合到脂质体中以进行靶向药物递送的脂聚合物,突出了氨基甲酸酯化学在开发复杂药物递送系统中的多功能性 (S. Zalipsky 等人,1999 年)。

安全和危害

属性

IUPAC Name |

methyl N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-13-6-4-5-7-16(13)17(24-2)12-19-26(22,23)15-10-8-14(9-11-15)20-18(21)25-3/h4-11,17,19H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCXICUCPMHJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![Methyl 3-({[4-(benzyloxy)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)

![7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018730.png)

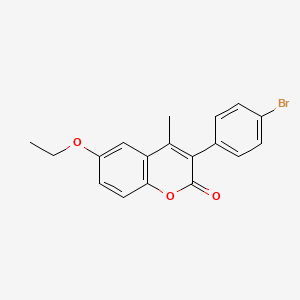

![6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

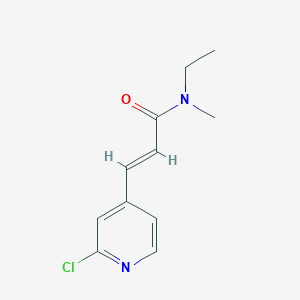

![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)

![methyl 4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3018733.png)

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-azetidine](/img/structure/B3018734.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)

![Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B3018740.png)

![2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B3018741.png)